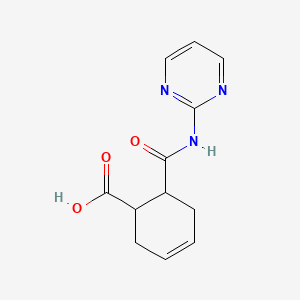
6-(Pyrimidin-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclohexene-1-carboxylic acid, 6-[(2-pyrimidinylamino)carbonyl]- is a complex organic compound with a unique structure that combines a cyclohexene ring with a carboxylic acid group and a pyrimidinylamino carbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexene-1-carboxylic acid, 6-[(2-pyrimidinylamino)carbonyl]- typically involves multi-step organic reactions One common method includes the reaction of cyclohexene with a carboxylating agent to introduce the carboxylic acid group
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
3-Cyclohexene-1-carboxylic acid, 6-[(2-pyrimidinylamino)carbonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
3-Cyclohexene-1-carboxylic acid, 6-[(2-pyrimidinylamino)carbonyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-cyclohexene-1-carboxylic acid, 6-[(2-pyrimidinylamino)carbonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinylamino carbonyl group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. This can lead to changes in metabolic pathways or inhibition of specific enzymes, depending on the context of its use.
相似化合物的比较
Similar Compounds
Cyclohexene-1-carboxylic acid: A simpler analog without the pyrimidinylamino carbonyl group.
Pyrimidine derivatives: Compounds with similar pyrimidinyl groups but different core structures.
Carboxylic acid derivatives: Various compounds with carboxylic acid groups attached to different ring systems.
Uniqueness
The uniqueness of 3-cyclohexene-1-carboxylic acid, 6-[(2-pyrimidinylamino)carbonyl]- lies in its combined structure, which allows for specific interactions and applications that are not possible with simpler analogs. The presence of both the cyclohexene ring and the pyrimidinylamino carbonyl group provides a versatile platform for chemical modifications and biological interactions.
属性
IUPAC Name |
6-(pyrimidin-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-10(15-12-13-6-3-7-14-12)8-4-1-2-5-9(8)11(17)18/h1-3,6-9H,4-5H2,(H,17,18)(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFHVTXLZKMYMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=NC=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
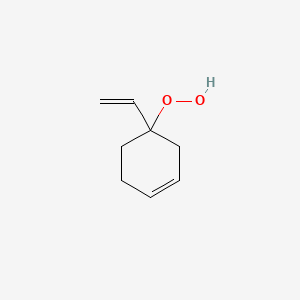
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl pentyl carbonate](/img/structure/B13961725.png)
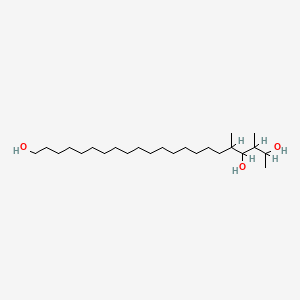
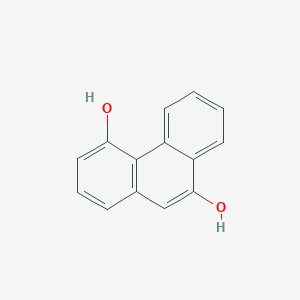
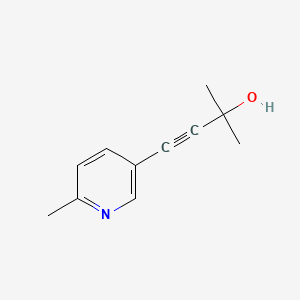
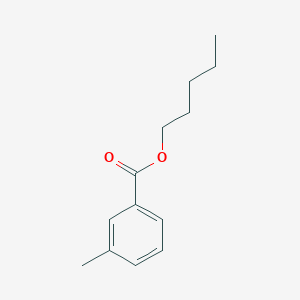

![2-chloro-4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13961779.png)

![Pyridazino[1,6-a]benzimidazol-2(1H)-one](/img/structure/B13961785.png)
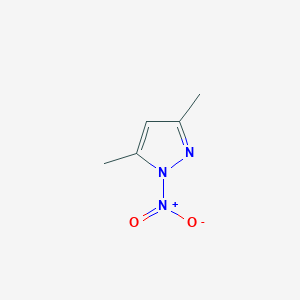
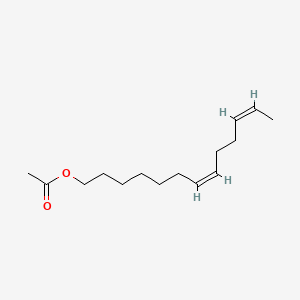
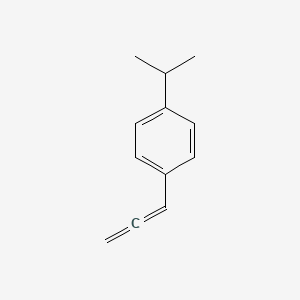
![2-Methyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13961809.png)
